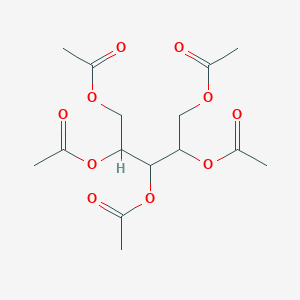
1,2,3,4,5-Penta-O-acetylpentitol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,5-Penta-O-acetylpentitol is a chemical compound that belongs to the class of acetylated sugars It is a derivative of pentitol, where all five hydroxyl groups are acetylated
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5-Penta-O-acetylpentitol typically involves the acetylation of pentitol using acetic anhydride in the presence of a catalyst. Common catalysts include perchloric acid, sulfuric acid, pyridine, hydrobromic acid, sodium acetate, or zinc chloride . The reaction is carried out by dissolving pentitol in acetic anhydride and adding the catalyst. The mixture is stirred at a controlled temperature, usually not exceeding 35°C, until the reaction is complete. The product is then isolated by pouring the reaction mixture into ice water, followed by filtration and washing .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and efficient mixing systems to ensure uniform acetylation. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,5-Penta-O-acetylpentitol undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed to yield the parent pentitol.
Oxidation: The compound can be oxidized to form corresponding acids or aldehydes.
Reduction: Reduction reactions can convert the acetyl groups to hydroxyl groups.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles can be used to replace acetyl groups.
Major Products Formed
Hydrolysis: Pentitol.
Oxidation: Pentonic acids or pentose aldehydes.
Reduction: Pentitol.
Substitution: Derivatives with different functional groups.
Scientific Research Applications
1,2,3,4,5-Penta-O-acetylpentitol has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a prodrug or a building block for drug development.
Biology: Studied for its role in biochemical pathways and its effects on cellular processes.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,3,4,5-Penta-O-acetylpentitol depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the acetyl groups are hydrolyzed in vivo to release the active pentitol. The released pentitol can then participate in various biochemical pathways, affecting molecular targets and cellular functions .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4,6-Penta-O-acetyl-α-D-glucopyranose: Another acetylated sugar with similar properties but derived from glucose.
1,2,3,4,5-Penta-O-acetyl-D-xylitol: A similar compound derived from xylitol with comparable acetylation patterns.
Uniqueness
1,2,3,4,5-Penta-O-acetylpentitol is unique due to its specific acetylation pattern and the resulting chemical properties. Its structure allows for distinct reactivity and applications compared to other acetylated sugars. The compound’s ability to undergo various chemical reactions and its potential in medicinal chemistry make it a valuable research subject .
Properties
CAS No. |
5346-78-1 |
|---|---|
Molecular Formula |
C15H22O10 |
Molecular Weight |
362.33 g/mol |
IUPAC Name |
2,3,4,5-tetraacetyloxypentyl acetate |
InChI |
InChI=1S/C15H22O10/c1-8(16)21-6-13(23-10(3)18)15(25-12(5)20)14(24-11(4)19)7-22-9(2)17/h13-15H,6-7H2,1-5H3 |
InChI Key |
NVKPIAUSOPISJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC(C(C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















